5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Properties
Molecular Formula |
C14H18N4O3S |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O3S/c1-5-12-16-17-14(22)18(12)15-8-9-6-10(19-2)13(21-4)11(7-9)20-3/h6-8H,5H2,1-4H3,(H,17,22)/b15-8+ |
InChI Key |
NQSJIXVVLJOKMR-OVCLIPMQSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes. In cancer research, it has been shown to inhibit the activity of certain kinases and proteases, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,4,5-Trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Methyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Ethyl-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
